molecular formula C17H26N2O4S B2906772 2-acetamido-N-(4-butylphenyl)-4-methylsulfonylbutanamide CAS No. 1008267-97-7

2-acetamido-N-(4-butylphenyl)-4-methylsulfonylbutanamide

Cat. No. B2906772
CAS RN: 1008267-97-7
M. Wt: 354.47
InChI Key: SQYZDEYXOKCHDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-acetamido-N-(4-butylphenyl)-4-methylsulfonylbutanamide, commonly known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of various inflammatory conditions such as arthritis, acute pain, and menstrual cramps. Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, which means that it targets the COX-2 enzyme responsible for the production of prostaglandins, which are involved in inflammation and pain.

Mechanism of Action

Celecoxib works by selectively inhibiting the COX-2 enzyme, which is responsible for the production of prostaglandins involved in inflammation and pain. By inhibiting COX-2, Celecoxib reduces inflammation and pain without affecting the COX-1 enzyme, which is involved in the production of prostaglandins that protect the stomach lining and regulate blood clotting.
Biochemical and Physiological Effects:
Celecoxib has been found to reduce inflammation and pain in various conditions, including arthritis, acute pain, and menstrual cramps. Celecoxib has also been shown to have anti-tumor and anti-angiogenic effects in cancer, reduce amyloid beta accumulation in Alzheimer's disease, and have cardioprotective effects by reducing inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

Celecoxib has several advantages for lab experiments, including its selective inhibition of COX-2, which allows for the study of the specific effects of COX-2 inhibition without affecting other COX enzymes. Celecoxib is also widely available and relatively inexpensive, making it a cost-effective option for lab experiments. However, Celecoxib also has limitations, including the potential for off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several future directions for research on Celecoxib, including its potential therapeutic applications in cancer, Alzheimer's disease, and cardiovascular diseases. Further research is needed to fully understand the mechanisms of action of Celecoxib and its potential side effects. Additionally, new formulations and delivery methods of Celecoxib may be developed to improve its efficacy and reduce its side effects.

Synthesis Methods

Celecoxib is synthesized through a multi-step process that involves the reaction of 4-bromobutylbenzene with methylsulfonyl chloride, followed by the reaction of the resulting compound with sodium acetate and acetic anhydride to yield 2-acetamido-N-(4-butylphenyl)-4-methylsulfonylbutanamide.

Scientific Research Applications

Celecoxib has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. Celecoxib has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and suppressing angiogenesis. In Alzheimer's disease, Celecoxib has been shown to reduce the accumulation of amyloid beta peptides, which are involved in the pathogenesis of the disease. Celecoxib has also been found to have cardioprotective effects by reducing inflammation and oxidative stress.

properties

IUPAC Name

2-acetamido-N-(4-butylphenyl)-4-methylsulfonylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-4-5-6-14-7-9-15(10-8-14)19-17(21)16(18-13(2)20)11-12-24(3,22)23/h7-10,16H,4-6,11-12H2,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYZDEYXOKCHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C(CCS(=O)(=O)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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